3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-nitrobenzoate
Description
Properties
IUPAC Name |
[5-methyl-4-(4-methylphenyl)sulfonyl-2-phenylpyrazol-3-yl] 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O6S/c1-16-8-14-21(15-9-16)34(31,32)22-17(2)25-26(19-6-4-3-5-7-19)23(22)33-24(28)18-10-12-20(13-11-18)27(29)30/h3-15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIXKLNAQZGFNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2C)C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-nitrobenzoate typically involves a multi-step process. One common synthetic route includes the reaction of 3-methyl-1-phenyl-5-pyrazolone with tosyl chloride to form the tosylated intermediate. This intermediate is then reacted with 4-nitrobenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or chloroform, and catalysts like triethylamine to facilitate the reactions .
Chemical Reactions Analysis
3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles under suitable conditions
Scientific Research Applications
3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-nitrobenzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition, particularly in the context of diseases like cancer and neurodegenerative disorders.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-nitrobenzoate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, ultimately resulting in the desired therapeutic effects. For example, in cancer research, the compound may inhibit enzymes involved in cell cycle regulation, leading to the suppression of tumor growth .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound is compared to structurally related pyrazole derivatives (Table 1), focusing on substituent effects:
Table 1: Structural Comparison of Pyrazole Derivatives
Physicochemical Properties
- Polarity : The nitro group in the target compound increases polarity compared to ethoxy () or fluorinated analogs ().
- Solubility : Sulfonate-containing derivatives (e.g., compound in ) exhibit higher aqueous solubility than ester analogs due to ionic character.
- Thermal Stability : Sulfonyl groups (as in the target compound) enhance thermal stability via strong hydrogen bonding and van der Waals interactions .
Crystallography and Intermolecular Interactions
- Target Compound : Likely exhibits layered packing due to nitro-benzoate π-stacking and sulfonyl oxygen hydrogen bonding, inferred from similar structures analyzed with SHELXL ().
- 4-Ethoxybenzoate Analog () : Ethoxy groups may disrupt crystallinity compared to nitro substituents, leading to less dense packing.
- Sulfonate Derivative () : Ionic sulfonate groups facilitate stronger intermolecular interactions, often resulting in higher melting points.
Research Findings and Trends
- Crystal Engineering : Studies using Multiwfn () and SHELX () highlight the role of sulfonyl and nitro groups in dictating crystal packing. For example, nitro groups promote face-to-face π-interactions, while sulfonyl groups engage in C–H···O hydrogen bonds .
- Drug Design : Fluorinated analogs () are prioritized for enhanced bioavailability, whereas nitro derivatives are explored for targeted therapies due to redox activity .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 3-methyl-4-(4-methylbenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 4-nitrobenzoate, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, starting with pyrazole core formation via condensation (e.g., using hydrazine derivatives and diketones). Sulfonylation with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) introduces the sulfonyl group. Esterification with 4-nitrobenzoyl chloride in anhydrous solvents (e.g., THF or DCM) completes the structure. Reaction optimization includes temperature control (e.g., 50–80°C for sulfonylation), catalytic use (e.g., DMAP for esterification), and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .
- Key Considerations : Monitor intermediates using TLC and characterize via (e.g., pyrazole protons at δ 6.5–8.0 ppm) and IR (sulfonyl S=O stretch at ~1350 cm) .
Q. How can the crystal structure of this compound be resolved, and what software tools are recommended for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. Grow crystals via slow evaporation (e.g., ethanol/water mixtures). Use SHELX (SHELXL for refinement, SHELXS for solution) for structure determination. Validate hydrogen bonding with ORTEP-3 for graphical representation .
- Example : A related pyrazole sulfonate (CHNOS) crystallized in a monoclinic system (space group P2/c) with key torsion angles <5° between aromatic rings .
Q. What spectroscopic techniques are critical for characterizing its electronic and structural properties?
- Techniques :
- NMR : to confirm ester carbonyl (~165 ppm) and sulfonyl connectivity.
- UV-Vis : Monitor nitro group transitions (~270–310 nm).
- MS : High-resolution ESI-MS for molecular ion validation (e.g., [M+H] at m/z 506.12).
Advanced Research Questions
Q. How do hydrogen-bonding patterns in the crystal lattice influence its physicochemical stability?
- Methodology : Perform graph-set analysis (as per Etter’s rules) using crystallographic data. Identify primary motifs like for dimeric interactions. For example, sulfonyl O atoms often act as acceptors, while nitro groups participate in C–H···O networks .
- Impact : Strong intermolecular H-bonding (e.g., N–H···O) correlates with higher melting points (>150°C) and reduced solubility in polar aprotic solvents .
Q. How can computational modeling predict reactivity or biological activity of this compound?
- Approach :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to study charge distribution (e.g., nitro group’s electron-withdrawing effect).
- Docking Studies : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2), leveraging the sulfonamide’s affinity for enzymatic pockets .
Q. How can researchers resolve contradictions in biological activity data between structurally similar pyrazole derivatives?
- Case Study : A sulfonamide-pyrazole analog () showed 10-fold higher COX-2 inhibition than its nitrobenzoate counterpart.
- Resolution :
SAR Analysis : Map substituent effects (e.g., nitro vs. chloro groups) on steric/electronic parameters.
Solubility Testing : Use shake-flask methods to correlate logP values (e.g., nitrobenzoate logP ≈ 3.2 vs. sulfonamide logP ≈ 2.5) with membrane permeability.
Enzyme Assays : Compare IC values under standardized conditions (e.g., 37°C, pH 7.4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
